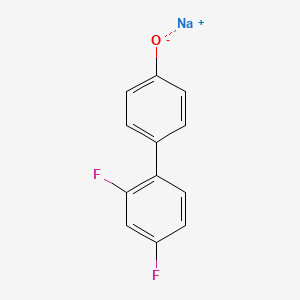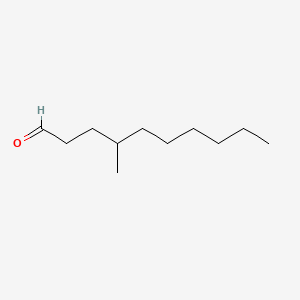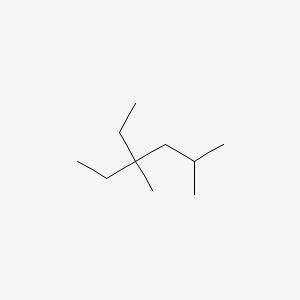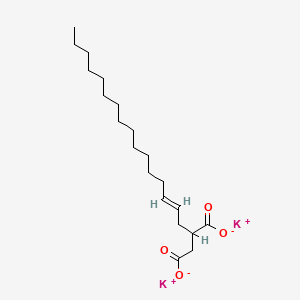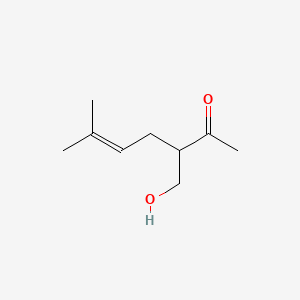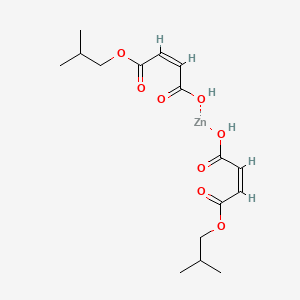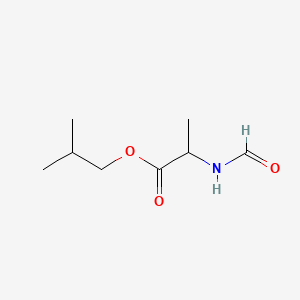
Isobutyl N-formyl-DL-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl N-formyl-DL-alaninate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.2096 g/mol It is an ester derivative of N-formyl-DL-alanine and isobutyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl N-formyl-DL-alaninate typically involves the esterification of N-formyl-DL-alanine with isobutyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled conditions. One common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Isobutyl N-formyl-DL-alaninate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of N-formyl-DL-alanine and isobutyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, yielding N-hydroxymethyl-DL-alaninate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: N-formyl-DL-alanine and isobutyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: N-hydroxymethyl-DL-alaninate.
Scientific Research Applications
Isobutyl N-formyl-DL-alaninate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug or in drug delivery systems.
Mechanism of Action
The mechanism of action of isobutyl N-formyl-DL-alaninate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The ester bond can be hydrolyzed to release the active form of the compound, which can then interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Isobutyl N-formyl-L-alaninate: A similar compound with a different stereochemistry.
Isobutyl N-formyl-D-alaninate: Another stereoisomer of the compound.
N-Formyl-DL-alanine methyl ester: A methyl ester derivative of N-formyl-DL-alanine.
Uniqueness
Isobutyl N-formyl-DL-alaninate is unique due to its specific ester linkage and the presence of both D- and L-alanine forms. This dual stereochemistry can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
85508-29-8 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methylpropyl 2-formamidopropanoate |
InChI |
InChI=1S/C8H15NO3/c1-6(2)4-12-8(11)7(3)9-5-10/h5-7H,4H2,1-3H3,(H,9,10) |
InChI Key |
FGOLYBWRHWRGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


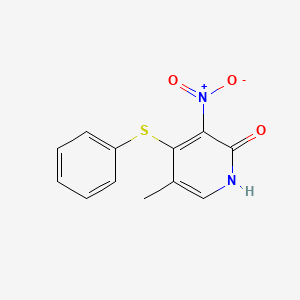
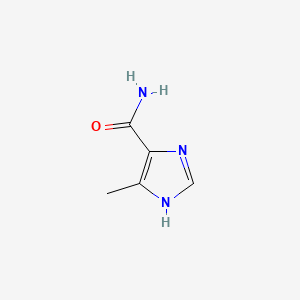
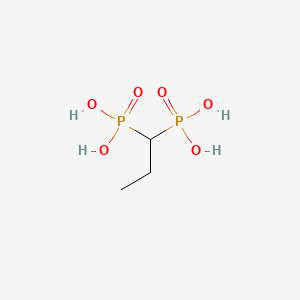
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
